3-(Ethoxymethyl)-4-methoxybenzoic acid
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Description
Scientific Research Applications
Antioxidant Properties and Pharmacological Potential 3-(Ethoxymethyl)-4-methoxybenzoic acid, as a derivative of hydroxybenzoic acid, shares structural similarities with several compounds that have been extensively studied for their antioxidant and pharmacological properties. For example, gallic acid and vanillic acid, which are structurally related, have been identified for their potent antioxidant, anti-inflammatory, and neuroprotective properties. These compounds, by virtue of their phenolic structures, can neutralize free radicals, thereby reducing oxidative stress and potentially mitigating inflammation-related diseases. Research has highlighted the significance of these compounds in combating oxidative stress-induced neurodegeneration, suggesting that derivatives like 3-(Ethoxymethyl)-4-methoxybenzoic acid may possess similar pharmacological applications (A. Ingole et al., 2021; Jinrong Bai et al., 2020).
Environmental Persistence and Toxicity Concerns The environmental impact of hydroxybenzoic acid derivatives, including their persistence, biodegradability, and potential as endocrine disruptors, has been an area of active research. For instance, the ubiquity of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments underscores the environmental persistence of these compounds. Their ability to act as weak endocrine disrupters further raises concerns about the long-term ecological impacts of their widespread use in consumer products. The environmental behavior of these compounds, including their occurrence, fate, and behavior in aquatic environments, has been comprehensively reviewed, indicating a need for further studies on derivatives like 3-(Ethoxymethyl)-4-methoxybenzoic acid to fully understand their environmental impact (Camille Haman et al., 2015).
Synthetic Applications and Chemical Research The synthetic utility of hydroxybenzoic acid derivatives has been explored in various chemical reactions, including their role as intermediates in the synthesis of complex organic molecules. For example, the facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones highlights the potential of using hydroxybenzoic acid derivatives in multicomponent reactions, offering a pathway to a variety of heterocyclic compounds with significant biological activity. Such research demonstrates the versatility of these compounds in synthetic organic chemistry, potentially extending to 3-(Ethoxymethyl)-4-methoxybenzoic acid as well (Rima Laroum et al., 2019).
properties
IUPAC Name |
3-(ethoxymethyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-7-9-6-8(11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODNZKZSDFQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethyl)-4-methoxybenzoic acid |
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